molecular formula C17H16N4O5S B2882366 5-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034570-52-8

5-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide

Cat. No. B2882366
CAS RN: 2034570-52-8
M. Wt: 388.4
InChI Key: QEIDEZIDLUJGBY-UHFFFAOYSA-N
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Description

The compound “5-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups, including a furan ring, a pyrazine ring, a sulfamoyl group, and a methoxybenzamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and pyrazine rings, as well as the sulfamoyl and methoxybenzamide groups. The arrangement of these groups in the molecule could have significant effects on its properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, the furan ring can participate in electrophilic aromatic substitution reactions, and the amide group can undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis of Potentially Bioactive Compounds

The exploration of novel compounds often begins with their synthesis. For instance, the creation of bioactive molecules from visnaginone, leading to derivatives with potential biological activities, exemplifies the synthetic strategies employed in medicinal chemistry to discover new therapeutic agents. The synthesis involves multiple steps, including condensation reactions, to yield compounds with a variety of biological potentials (O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001).

Antibacterial and Antifungal Activities

The antimicrobial properties of newly synthesized compounds are crucial for identifying potential therapeutic agents. Novel compounds, such as the 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring, have been synthesized and evaluated for their antimicrobial efficacy. These studies contribute to the development of new treatments for microbial diseases by identifying compounds with significant antibacterial and antifungal activities (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).

Pharmacological Investigations

Cytotoxic Properties for Cancer Therapy

The search for novel anticancer agents involves the synthesis and biological evaluation of compounds for their cytotoxic properties. An example is the study of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives, which aims to discover new therapeutic agents with high efficacy against cancer cells. These investigations are pivotal in cancer chemotherapy, seeking compounds with potent cytotoxic activities while minimizing side effects (Saeedeh Noushini et al., 2013).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, as well as its physical and chemical properties .

properties

IUPAC Name

5-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-25-14-5-4-11(9-12(14)17(18)22)27(23,24)21-10-13-16(20-7-6-19-13)15-3-2-8-26-15/h2-9,21H,10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIDEZIDLUJGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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